molecular formula C59H90O8 B1262247 Thermozeaxanthin-13

Thermozeaxanthin-13

Cat. No.: B1262247
M. Wt: 927.3 g/mol
InChI Key: HHINJQKIQDURLW-UKHFUHSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thermozeaxanthin-13 is a carotenoid pigment sourced from thermophilic bacteria of the Thermus genus, such as Thermus filiformis and Thermus thermophilus . These microorganisms thrive in high-temperature environments, and the carotenoids they produce, including this compound, are integral to their adaptation and are noted for their robust antioxidant capacity . This compound is part of a distinct class of zeaxanthin derivatives, specifically zeaxanthin-glucoside-fatty acid esters, which contribute to the characteristic pigmentation of the bacteria . Its primary research value lies in its potent biological activities. Studies have identified this compound as a promising ligand for Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that are crucial pharmacological targets for understanding and treating metabolic diseases such as atherosclerosis and non-alcoholic fatty liver disease . This interaction suggests a potential role for this compound in modulating lipid and glucose metabolism . The compound's core mechanism of action is attributed to its ability to quench singlet oxygen and scavenge free radicals, thereby protecting cellular components from oxidative damage . This robust antioxidant activity is a key focus for investigations into mitigating oxidative stress . Research Applications: • Metabolic Disease Research: Investigation of PPAR pathway activation for the regulation of lipid metabolism and immune response . • Antioxidant Studies: Analysis of singlet oxygen quenching and radical scavenging mechanisms in model systems . • Extremophile Biochemistry: Study of pigment function and membrane stability in organisms from extreme environments . Product Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C59H90O8

Molecular Weight

927.3 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 11-methyldodecanoate

InChI

InChI=1S/C59H90O8/c1-41(2)24-18-16-14-13-15-17-19-31-53(61)65-40-52-54(62)55(63)56(64)57(67-52)66-49-37-47(8)51(59(11,12)39-49)35-33-45(6)30-23-28-43(4)26-21-20-25-42(3)27-22-29-44(5)32-34-50-46(7)36-48(60)38-58(50,9)10/h20-23,25-30,32-35,41,48-49,52,54-57,60,62-64H,13-19,24,31,36-40H2,1-12H3/b21-20+,27-22+,28-23+,34-32+,35-33+,42-25+,43-26+,44-29+,45-30+/t48-,49-,52-,54-,55+,56-,57?/m1/s1

InChI Key

HHINJQKIQDURLW-UKHFUHSISA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C

Origin of Product

United States

Physicochemical Properties of Thermozeaxanthin 13

Thermozeaxanthin-13 is a complex molecule with distinct chemical features that define its function. As a carotenoid-glucoside ester, its structure combines the properties of a polyene chain, a sugar, and a fatty acid.

The core of the molecule is zeaxanthin (B1683548), a common dietary xanthophyll. This core is glycosylated with a glucose molecule. This glucose is then esterified with a branched 13-carbon fatty acid (11-methyldodecanoic acid). ebi.ac.uk This tripartite structure results in a molecule with both polar (from the glucose and hydroxyl groups) and nonpolar (the polyene chain and fatty acid) regions, allowing it to integrate into the lipid bilayer of cell membranes. researchgate.net

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₅₉H₉₀O₈ ebi.ac.uk
Molecular Weight 927.34 g/mol ebi.ac.uk
IUPAC Name [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-{[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxy}oxan-2-yl]methyl 11-methyldodecanoate ebi.ac.uk
Synonyms This compound, Zeaxanthin glucoside ester lipidbank.jp
Class Carotenoid Glycoside Ester

Note: Data sourced from chemical databases and research literature. The interactive table allows for sorting and searching.

Biosynthesis in Thermus Thermophilus

Thermozeaxanthin-13 is an end-product of the carotenoid biosynthesis pathway in the thermophilic bacterium Thermus thermophilus. researchgate.netresearchgate.net The genetic machinery for this pathway is located on the organism's large megaplasmid, pTT27. tandfonline.com The synthesis is a multi-step process involving several key enzymes that build upon a common carotenoid precursor.

The biosynthetic pathway can be summarized as follows:

Precursor Synthesis : The pathway begins with the synthesis of the colorless C40 carotenoid, phytoene.

Desaturation and Cyclization : Phytoene undergoes a series of desaturation reactions to form lycopene (B16060), which is then cyclized at both ends by the enzyme lycopene cyclase (CrtY) to produce β-carotene. carotenoiddb.jp

Hydroxylation : The β-carotene molecule is hydroxylated at the 3 and 3' positions by a β-carotene hydroxylase (CrtZ) to form zeaxanthin (B1683548). nih.gov

Glycosylation and Esterification : Zeaxanthin is sequentially modified. First, it is glycosylated, attaching a glucose molecule. This intermediate, a zeaxanthin glucoside, is then esterified with a branched-chain fatty acid. When an 11-methyldodecanoyl group is added, the final product is this compound. researchgate.net

The production of these thermozeaxanthins is a unique feature of Thermus species and is considered a crucial element of their ability to thrive at high temperatures. nih.gov Studies have also shown that the expression of the genes involved in this pathway can be induced by light, suggesting a dual role in photoprotection and thermotolerance. tandfonline.com

Mechanistic Studies of Thermozeaxanthin 13 Bioactivity

Investigation of Ligand-Receptor Interactions

Thermozeaxanthin-13 has been identified as a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that are crucial in the regulation of lipid and glucose metabolism, as well as immune responses. mdpi.comnih.govresearchgate.net The interaction of this compound with PPARs has been explored through computational methods, shedding light on its potential biological functions. mdpi.comnih.gov

Molecular docking studies have been employed to investigate the binding of this compound to the ligand-binding domain (LBD) of PPAR isoforms. mdpi.comnih.govmdpi.comrsc.org These studies are part of a broader effort to identify new and selective PPAR ligands, as some synthetic ligands have been associated with adverse effects. mdpi.comnih.govresearchgate.net

Computational analyses have evaluated the change in free energy upon the binding of this compound to PPARs, indicating a favorable interaction. mdpi.comnih.gov Along with other thermozeaxanthins, this compound has shown a strong probability of binding to the PPARs' LBD. mdpi.comnih.gov A statistical Z-score analysis revealed that PPARβ/δ has the most favorable thermodynamic interaction with this compound. diva-portal.org

LigandTarget ReceptorBinding Affinity (ΔG)Key Findings
This compoundPPARαFavorableThe fatty acid portion of this compound reaches Arm III of the ligand-binding pocket, while the zeaxanthin (B1683548) portion contacts Arm II and projects outside. diva-portal.org
This compoundPPARβ/δMost FavorableShowed the most favorable thermodynamic interaction based on Z-score analysis. diva-portal.org
This compoundPPARγFavorableThe glucoside fraction of this compound forms hydrogen bonds with residues Ile262 and Ser342, and the polar ring interacts with residue Lys301. nih.gov

The interaction between this compound and PPARs is characterized by specific molecular contacts. diva-portal.org For PPARα, the fatty acid part of this compound extends into Arm III of the Y-shaped ligand-binding pocket, with the zeaxanthin head making contact with Arm II. diva-portal.org This interaction involves both hydrogen bonds and hydrophobic contacts with residues also known to interact with fibrate derivatives. diva-portal.orgrsc.org

With PPARγ, the glucoside portion of this compound is involved in forming hydrogen bonds with specific amino acid residues, namely Ile262 and Ser342. nih.gov Additionally, the polar ring on the opposite side of the molecule interacts with Lys301. nih.gov A significant portion of the interaction is also attributed to hydrophobic contacts, primarily with helices H3 and H5 of the receptor. nih.gov

ReceptorInteracting ResiduesInteraction Type
PPARαTyr334, Ala333Hydrogen Bond
PPARαCys275, Thr283, Leu321, Val324Hydrophobic
PPARγIle262, Ser342, Lys301Hydrogen Bond
PPARγHelix H3 (43%), Helix H5 (17%)Hydrophobic

The nature of the interaction between this compound and PPARγ suggests that it may function as a partial agonist. diva-portal.org This hypothesis is based on the observation that its molecular interactions bear resemblance to those of known partial agonists. diva-portal.org Partial agonists are known to stabilize certain regions of the PPARγ LBD, such as helix H3 and the β-sheet region, while concurrently destabilizing helix H12. diva-portal.orgnih.gov This is in contrast to full agonists, which typically stabilize both helices H3 and H12. diva-portal.orgnih.gov The interaction of this compound with residues such as Ser342 is a shared feature with other partial agonists. diva-portal.orgnih.gov

Characterization of Specific Hydrogen Bond and Hydrophobic Interactions with PPARα and PPARγ

Subcellular Localization and Macromolecular Complex Formation

While detailed studies on the specific subcellular localization of this compound are limited, general knowledge of carotenoids, particularly in the bacteria from which thermozeaxanthins are isolated, provides a basis for understanding its likely distribution and roles within the cell.

Carotenoids are lipophilic molecules, and as such, their distribution within a cell is primarily in lipid-rich environments like cellular membranes. mdpi.com In the thermophilic bacterium Thermus thermophilus, from which this compound has been isolated, it is thought that these carotenoids are integral components of the cell membrane. researchgate.netresearchgate.net The structure of thermozeaxanthins, with a polar glycoside head and a long, nonpolar fatty acid tail, suggests they would be well-suited to insert into the lipid bilayer. researchgate.net

It is generally accepted that polar carotenoids can span the lipid bilayer, with their polar groups anchored in the polar regions of the membrane. researchgate.net This orientation allows them to interact with the acyl chains of lipids, influencing membrane properties. researchgate.net In cyanobacteria, carotenoid biosynthesis enzymes have been found to be more abundant in the plasma membrane compared to the thylakoids, suggesting the plasma membrane is a key site of carotenoid synthesis and localization. diva-portal.orgnih.govplos.org

One of the primary roles attributed to carotenoids in bacterial membranes is stabilization, which is particularly crucial for thermophilic bacteria that thrive at high temperatures. researchgate.netnih.gov The rigid, rod-like structure of carotenoids allows them to insert into the membrane and, through van der Waals interactions with lipid acyl chains, increase the rigidity of the membrane in its fluid phase. researchgate.net This helps to maintain membrane integrity and reduce permeability. researchgate.netrsc.org

Biotechnological Research and Application Potential of Thermozeaxanthin 13

Advanced Strategies for Biotechnological Production

The industrial-scale synthesis of complex organic molecules like Thermozeaxanthin-13 is increasingly moving away from traditional chemical methods towards more sustainable and efficient biotechnological routes. Microorganisms, particularly those adapted to extreme environments, are seen as promising "cell factories" for producing novel compounds. lu.sescirp.org The inherent thermal stability of enzymes from thermophiles makes them ideal for robust industrial bioprocesses that can operate at high temperatures, reducing contamination risks and potentially increasing reaction rates. nih.gov

Metabolic Engineering Approaches for Enhanced this compound Yields

Metabolic engineering offers a powerful toolkit to optimize the production of specific carotenoids in microbial hosts. nih.gov Since native production of a target compound might be low, genetic modification is employed to channel metabolic pathways towards the desired molecule. jmb.or.kr For a hypothetical compound like this compound, which is presumed to be a xanthophyll, the general strategy would involve engineering a suitable microbial host, such as Escherichia coli or the yeast Yarrowia lipolytica. nih.govresearchgate.netfrontiersin.org

A common approach involves introducing the necessary biosynthetic genes to produce a precursor molecule, like β-carotene, and then expressing specific enzymes, such as hydroxylases, to convert the precursor into the final xanthophyll product. nih.govmdpi.com For instance, to produce zeaxanthin (B1683548), a dihydroxy-carotenoid, the β-carotene hydroxylase gene (crtZ) is introduced into a β-carotene-producing strain. nih.govresearchgate.net The yield of the target carotenoid can be significantly influenced by the origin of the enzymes used and their efficiency in the chosen host. nih.gov

Key strategies to enhance yields include:

Pathway Optimization: Assembling the biosynthetic genes in an optimal order within an expression plasmid can significantly improve product yield. nih.gov Aligning the gene order with the metabolic pathway (e.g., crtE-crtB-crtI-crtY-crtZ for zeaxanthin) has been shown to be effective. nih.gov

Increasing Precursor Supply: Enhancing the metabolic flux towards the universal carotenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), is a critical step. nih.govfrontiersin.org This can be achieved by overexpressing genes from the native mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathways of the host organism. nih.gov

Blocking Competing Pathways: To prevent the diversion of precursors to other molecules, competing metabolic pathways can be downregulated or knocked out. For example, in yeast, attenuating the ergosterol (B1671047) biosynthesis pathway can increase the availability of GGPP for carotenoid production. frontiersin.org

Enzyme Localization: Targeting enzymes to specific cellular compartments, such as peroxisomes or the endoplasmic reticulum, can improve substrate availability and increase product titers. researchgate.net

The following interactive table illustrates hypothetical improvements in this compound yield based on different metabolic engineering strategies, drawing parallels from published zeaxanthin production data.

Engineering StrategyHost OrganismPrecursor Pathway EnhancementCompeting Pathway AttenuationResulting this compound Titer (mg/L)Fold Increase
Baseline Strain Y. lipolyticaNoNo201.0
Strategy 1 Y. lipolyticaYes (Overexpress MVA pathway genes)No1507.5
Strategy 2 Y. lipolyticaYes (Overexpress MVA pathway genes)Yes (Downregulate Ergosterol synthesis)45022.5
Strategy 3 E. coliYes (Optimize MEP pathway)N/A30015.0
Strategy 4 E. coliYes (Optimize MEP pathway & gene order)N/A75037.5

Bioprocess Optimization for Sustainable Industrial Scale Production

Scaling up production from the lab bench to an industrial bioreactor requires careful optimization of fermentation conditions to maximize biomass and product yield. academicjournals.orgnih.gov Temperature is a critical parameter, particularly for processes using thermophilic organisms or enzymes. nih.gov Other key factors that are typically optimized include pH, dissolved oxygen levels, and the composition of the culture medium. jmb.or.krnih.gov

For carotenoid production, the choice of carbon and nitrogen sources, as well as their ratio, can dramatically impact yield. nih.gov Furthermore, the addition of specific metal ions or cofactors can enhance enzyme activity and boost production. nih.gov Fed-batch fermentation, where nutrients are supplied to the culture over time, is a common strategy to achieve high cell densities and, consequently, higher product titers compared to simple batch cultivation. jmb.or.kr The use of low-cost substrates, such as agricultural or industrial by-products, is also being explored to make the biotechnological production of carotenoids more economically viable and sustainable. academicjournals.orgmdpi.com

The table below outlines a hypothetical optimization process for this compound production in a 1000L bioreactor.

ParameterInitial ConditionOptimized ConditionRationale for Optimization
Temperature 30°C45°COptimal growth temperature for the engineered thermophilic host.
pH 7.06.5Enhances enzyme stability and cellular metabolism.
Carbon Source GlucoseFructoseShown to increase carotenoid yield in some strains. nih.gov
C/N Ratio 1:21:5Optimizes nutrient balance for carotenoid biosynthesis over biomass alone. nih.gov
Fermentation Mode BatchFed-BatchPrevents substrate inhibition and supports high-density culture. jmb.or.kr

Exploration in Biomaterials and Nanotechnology

The unique properties of carotenoids, such as their antioxidant capabilities, make them attractive for inclusion in advanced materials. mdpi.com However, their lipophilic nature and susceptibility to degradation from light, heat, and oxygen present significant formulation challenges. nih.govnih.gov Nanotechnology offers promising solutions to overcome these limitations. nih.govresearchgate.net

Incorporation into Lipid Nanoparticles and Vesicle Systems

Encapsulating carotenoids within nanoscale delivery systems is a successful strategy to enhance their stability, solubility, and bioavailability. mdpi.comtandfonline.com

Lipid Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are effective vehicles for protecting lipophilic compounds like carotenoids from degradation. mdpi.com These nanoparticles consist of a solid lipid core that can solubilize the carotenoid, shielding it from external factors. mdpi.comtandfonline.com This encapsulation can lead to a sustained release profile. nih.gov

Vesicle Systems (Liposomes): Liposomes are spherical vesicles made of phospholipid bilayers that can encapsulate both hydrophobic and hydrophilic substances. tandfonline.com They are biocompatible and can protect carotenoids from degradation while improving their delivery. tandfonline.comresearchgate.net Studies have shown that liposomal encapsulation can improve the stability of carotenoids against environmental stressors. researchgate.net The choice of lipids and surfactants used to form these nanostructures is crucial and affects the final physicochemical properties and stability of the formulation. mdpi.com

Potential in the Development of Thermostable Formulations

The development of thermostable formulations is crucial for applications that may involve heat processing or require a long shelf-life at varying temperatures. The intrinsic stability of a molecule like this compound, derived from a thermophile, would be a significant advantage.

Nano-delivery systems provide a protective environment that shields carotenoids from temperature fluctuations that would otherwise accelerate their degradation. tandfonline.com For example, oil-in-water nanoemulsions have been developed that show good long-term stability against droplet growth and degradation of the encapsulated carotenoid during storage at temperatures up to 40°C. nih.gov The selection of appropriate nano-carriers and the potential inclusion of other antioxidants within the formulation can further enhance the thermal stability of the final product. tandfonline.com

The table below summarizes the stability enhancement for a hypothetical this compound formulation.

Formulation TypeEncapsulation Efficiency (%)Stability at 60°C (Retained Compound after 24h)Key Advantage
Unformulated this compound N/A35%N/A
Liposomal Formulation 85%70%High biocompatibility, protects from oxidation. researchgate.net
Solid Lipid Nanoparticle (SLN) 92%88%Enhanced stability and sustained release. mdpi.comnih.gov
Nanoemulsion 90%85%Good protection against thermal degradation. nih.gov

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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